Product packaging for Methanediamine dihydrochloride(Cat. No.:CAS No. 57166-92-4)

Methanediamine dihydrochloride

Cat. No.: B147182
CAS No.: 57166-92-4
M. Wt: 118.99 g/mol
InChI Key: QCYJCJJCNRIMNG-UHFFFAOYSA-N
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Description

Methylenediamine dihydrochloride is a white granular solid. Decomposes at approximately 275°F (changes to white puffy solid), then slowly darkens until total decomposition at approximately 464°F. (NTP, 1992)

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH8Cl2N2 B147182 Methanediamine dihydrochloride CAS No. 57166-92-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methanediamine;dihydrochloride
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InChI

InChI=1S/CH6N2.2ClH/c2-1-3;;/h1-3H2;2*1H
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InChI Key

QCYJCJJCNRIMNG-UHFFFAOYSA-N
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Canonical SMILES

C(N)N.Cl.Cl
Source PubChem
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Molecular Formula

CH6N2.2ClH, CH8Cl2N2
Record name METHYLENEDIAMINE DIHYDROCHLORIDE
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Related CAS

2372-88-5 (Parent)
Record name Methanediamine dihydrochloride
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DSSTOX Substance ID

DTXSID4025531
Record name Methanediamine dihydrochloride
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Molecular Weight

118.99 g/mol
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Physical Description

Methylenediamine dihydrochloride is a white granular solid. Decomposes at approximately 275 °F (changes to white puffy solid), then slowly darkens until total decomposition at approximately 464 °F. (NTP, 1992)
Record name METHYLENEDIAMINE DIHYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992)
Record name METHYLENEDIAMINE DIHYDROCHLORIDE
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CAS No.

57166-92-4
Record name METHYLENEDIAMINE DIHYDROCHLORIDE
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Record name Methanediamine dihydrochloride
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Record name Methanediamine, hydrochloride (1:2)
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Record name Methanediamine dihydrochloride
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Record name Methylenediamine dihydrochloride
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Record name METHANEDIAMINE DIHYDROCHLORIDE
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Melting Point

Starts decomposing at approximately 275 °F (NTP, 1992)
Record name METHYLENEDIAMINE DIHYDROCHLORIDE
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Synthetic Methodologies and Reaction Pathways of Methanediamine Dihydrochloride

Methanediamine (B1196670) dihydrochloride (B599025), the stabilized salt form of the transient free base methanediamine, has been a known entity in chemical synthesis for over a century. wikipedia.orgepa.gov The free base, methanediamine (CH₂(NH₂)₂), is the simplest geminal diamine but is too unstable for isolation, existing only transiently in solution. wikipedia.orgepa.gov The dihydrochloride salt, by contrast, is a stable, white, crystalline solid, making it a practical and handleable reagent. cymitquimica.comnih.gov

The primary synthesis route involves reacting the unstable methanediamine with hydrochloric acid. This acid-base reaction forms the dihydrochloride salt, which can then be crystallized from the aqueous solution. This stabilization method has made the compound accessible for a wide range of laboratory and industrial applications since 1914. smolecule.com

Applications in Chemical Synthesis

Methanediamine (B1196670) dihydrochloride (B599025) serves as a key reactant and intermediate in the synthesis of a diverse array of chemical products, from pharmaceuticals and agrochemicals to polymers and dyes. cymitquimica.comcymitquimica.com

Mechanistic Investigations of Methanediamine Dihydrochloride Reactivity

Role as a Nucleophilic Reagent in Substitution Reactions

Methanediamine dihydrochloride is a precursor to methanediamine, which acts as a potent nucleophile in various chemical reactions. The free diamine, presumed to be a highly reactive intermediate upon neutralization of the salt, possesses amino groups that can donate electrons to electrophilic centers. pnas.org This nucleophilic character is fundamental to its role in substitution reactions, a class of reactions where a nucleophile displaces a leaving group on an electrophilic atom, typically carbon. masterorganicchemistry.comksu.edu.sa

The process is analogous to an acid-base reaction, but the bond formation and breakage occur at a carbon atom instead of a proton. masterorganicchemistry.com For methanediamine to participate, it must be deprotonated from its dihydrochloride salt form, as the salt itself is not nucleophilic. Once the free diamine is generated, its two nucleophilic nitrogen atoms can attack an electrophile. pnas.org The reactivity in these SN2-type reactions depends on factors such as the nature of the substrate, the solvent, and the leaving group's ability. ksu.edu.sabits-pilani.ac.in The bifunctional nature of methanediamine allows it to participate in various substitution patterns, including reactions with acyl chlorides, anhydrides, and aldehydes. pnas.org This reactivity has been utilized in organic synthesis for over a century. pnas.orgwikipedia.org

Reaction Type Electrophile Example Product Type Reference
AcylationAcyl ChloridesSubstituted Amides sigmaaldrich.com
AlkylationAlkyl HalidesSubstituted Amines ksu.edu.sa
Aldehyde SubstitutionAldehydes (RCHO)Imines pnas.org
Ketone SubstitutionKetones (RC(O)R')Diazaspiranes pnas.org

Base-Mediated Deprotonation in Catalysis

The catalytic activity of methanediamine is unlocked through deprotonation of its dihydrochloride salt by a base. In its salt form, the amine groups are protonated, rendering them non-nucleophilic. A base is required to remove these protons, generating the free, reactive methanediamine. youtube.com This initial deprotonation is a critical step for methanediamine to function either as a reagent or as a catalyst. youtube.comnih.gov

In base catalysis, the catalyst enhances the nucleophilicity of a reagent by deprotonating it. youtube.com In this context, an external base deprotonates the this compound, which can then act as a nucleophilic catalyst itself. For instance, in general base catalysis, a weak base can facilitate a reaction by partially removing a proton in the transition state, which avoids the formation of high-energy charged intermediates. youtube.com The choice of base is crucial; strong bases like butyllithium (B86547) can stoichiometrically deprotonate even weakly acidic C-H bonds, whereas weaker bases are employed in catalytic amounts to regenerate the active catalyst in a cycle. nih.gov This principle is fundamental to employing this compound in catalytic systems where it must be converted to its active form to participate in the reaction cycle. youtube.comnih.gov

Facilitation of C-N Bond Formation

Methanediamine, generated from its dihydrochloride salt, is an effective reagent for forming carbon-nitrogen (C-N) bonds. pnas.orgacs.org Its bifunctional nature, possessing two amine groups, allows it to participate in reactions that create one or two C-N bonds, leading to a variety of nitrogen-containing compounds. pnas.orgpnas.org

A primary application is the synthesis of amides from active esters, a key process in peptide chemistry. wikipedia.orgsigmaaldrich.com It is also used as a reactant in polycondensation reactions, for example, with sodium dicyanamide (B8802431) to synthesize poly(methylene biguanides). sigmaaldrich.com Furthermore, its reaction with acyl chlorides like (2S)-2-methyldodecanoyl chloride, in the presence of a base such as sodium bicarbonate, yields didodecanoylamides through acylation. sigmaaldrich.com The ability of methanediamine to form both amine and imine bonds facilitates its use in ring-closure reactions, leading to the formation of nitrogen-substituted polycyclic aromatic hydrocarbons and other heterocyclic systems. pnas.orgpnas.org This reactivity highlights its potential as a precursor in the abiotic formation of nucleobases. pnas.orgpnas.org

Reactant 1 Reactant 2 Catalyst/Conditions Product (C-N Bond Formed) Reference
MethanediamineSodium Dicyanamide1-ButanolPoly(methylene biguanides) sigmaaldrich.com
Methanediamine(2S)-2-methyldodecanoyl chlorideSodium BicarbonateDidodecanoylamide sigmaaldrich.com
Methanediamine3-hydroxypropenalLow-temperature acidic icesPyrimidine (B1678525) (potential) pnas.org
MethanediamineAldehydes/Ketones-Imines/Diazaspiranes pnas.org

Catalytic Properties in Reactions Involving Isocyanates and Alcohols

The reactions between isocyanates and alcohols to form urethans can be catalyzed by amines. Methanediamine, as a primary diamine, can act as a nucleophilic catalyst in such transformations. The general mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbon of the isocyanate group (−N=C=O). sci-hub.se This initial reaction is typically much faster than the reaction with the alcohol. sci-hub.se

The product of the amine-isocyanate reaction, a urea (B33335) derivative, can itself be catalytic. sci-hub.se In the context of methanediamine, it would first react with the isocyanate to form a urea adduct. This adduct can then facilitate the addition of the alcohol to another molecule of isocyanate. The selection of an effective catalyst system is crucial to enhance the reaction rate and selectivity, preventing side reactions like isocyanate polymerization. semanticscholar.org While specific studies detailing this compound as the catalyst precursor for this reaction are not prevalent, the principles of amine catalysis in isocyanate chemistry suggest its potential utility after in situ neutralization. sci-hub.se

Interactions in Multicomponent Reactions

Methanediamine is a valuable component in multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product. Its role as a bifunctional nucleophile allows it to connect different components, often leading to the formation of heterocyclic structures. nih.govrsc.org

For example, investigations into certain three-component reactions have shown that methanediamine can be formed as a key intermediate. researchgate.net In specific synthetic protocols, substituted methanediamines, such as N,N′-bis(2-pyrimidinyl)methanediamine, are used directly as building blocks. In one instance, the cyclocondensation of this diamine with glyoxal (B1671930) in the presence of a formic acid catalyst leads to the formation of substituted imidazolidines, a class of five-membered heterocyclic compounds. nih.govrsc.org The reaction of imines with isocyanates in the presence of a silver catalyst has also been shown to produce imidazolidine (B613845) structures, highlighting the diverse ways diamine-like functionalities can participate in complex cycloadditions. nih.govrsc.org These examples underscore the utility of the methanediamine framework in constructing complex molecules through efficient, one-pot procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the chemical environments of specific nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of this compound provides clear evidence of its simple, symmetrical structure. Due to the molecule's symmetry, all six protons on the two ammonium (B1175870) (-NH₃⁺) groups are chemically equivalent, as are the two protons on the central methylene (B1212753) (-CH₂-) group. This results in a spectrum characterized by two distinct signals.

Detailed research findings from a ¹H NMR analysis conducted in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent confirm these characteristics. The spectrum displays a singlet for the methylene protons and a triplet for the ammonium protons, with specific chemical shifts and coupling patterns that are diagnostic for the compound. uni-goettingen.de

Interactive Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ) in ppmMultiplicityIntegrationCoupling Constant (J) in Hz
-CH₂-4.87Singlet (s)2HN/A
-NH₃⁺7.52Triplet (t)6H50.8

Data sourced from a 400 MHz spectrum in DMSO-d₆. uni-goettingen.de

Complementing the proton NMR, the ¹³C NMR spectrum offers insight into the carbon framework of the molecule. Given that this compound contains only a single, central carbon atom, the proton-decoupled ¹³C NMR spectrum is expected to show a solitary resonance peak. The chemical shift of this carbon is influenced by the strong electron-withdrawing effect of the two adjacent ammonium groups. While specific spectral data from peer-reviewed literature is sparse, databases confirm the existence of reference spectra for this compound. nih.gov The expected chemical shift for the methylene carbon would typically fall in the range of 40-60 ppm, consistent with a carbon atom bonded to two nitrogen atoms.

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ) in ppmMultiplicity
-CH₂-~40-60Singlet

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For a salt like this compound (CH₈Cl₂N₂), the analysis validates its molecular mass. nih.gov

The calculated monoisotopic mass of the compound is 118.0064537 Da. nih.gov In a mass spectrometer, particularly using soft ionization techniques like electrospray ionization (ESI), the compound would be detected based on the mass-to-charge ratio (m/z) of its constituent ions. The primary observation would likely be the cation [CH₂(NH₃)₂]²⁺ or, more commonly, the protonated parent diamine [CH₂(NH₂)NH₃]⁺ after loss of HCl.

Due to the simple and stable nature of the core C-N bonds, extensive fragmentation is less common compared to more complex molecules. The primary utility of MS in this context is the precise confirmation of the molecular weight, which corroborates the identity established by other spectroscopic methods. acdlabs.compnas.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, the IR spectrum is characterized by absorptions corresponding to the ammonium (NH₃⁺) and methylene (CH₂) groups.

Key expected absorption bands include:

N-H Stretching: Strong, broad absorptions in the region of 3200-3500 cm⁻¹ are characteristic of the N-H stretching vibrations within the ammonium groups. libretexts.orgnobraintoosmall.co.nz

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the C-H bonds in the methylene group. uc.edu

N-H Bending: A strong absorption between 1550-1640 cm⁻¹ is indicative of the scissoring (bending) vibration of the ammonium N-H bonds. nobraintoosmall.co.nz

While specific peak data is not widely published, reference spectra are available and would exhibit these characteristic bands, confirming the presence of the key functional groups. nih.gov

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ammonium (-NH₃⁺)N-H Stretch3200 - 3500Strong, Broad
Methylene (-CH₂-)C-H Stretch2850 - 3000Medium to Strong
Ammonium (-NH₃⁺)N-H Bend1550 - 1640Strong

Integration of Multiple Spectroscopic Techniques for Comprehensive Analysis

The structural elucidation of this compound is definitively achieved through the integration of multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combined data leave no ambiguity as to the compound's identity.

NMR Spectroscopy confirms the connectivity and chemical environment of the hydrogen and carbon atoms, establishing the presence of the -CH₂- and -NH₃⁺ groups and their 1:2 ratio.

IR Spectroscopy identifies the key functional groups present, corroborating the amine hydrochloride structure suggested by the other techniques.

Together, these methods provide a robust and comprehensive analysis that confirms the structure of this compound as a central methylene carbon bonded to two ammonium groups, with two chloride ions providing charge balance.

Computational Chemistry and Theoretical Modeling of Methanediamine Dihydrochloride

Density Functional Theory (DFT) Studies on Electronic Structure and Basicity

Density Functional Theory (DFT) has been a important tool in elucidating the electronic structure of methanediamine (B1196670) and related systems. researchgate.netresearchgate.netacs.org DFT calculations, particularly at the B3LYP/6-31+G* level of theory, have been employed to optimize the geometries of various conformers of methanediamine. researchgate.netdatapdf.com These studies are fundamental to understanding the molecule's inherent basicity and reactivity.

A key aspect of its electronic structure is the anomeric effect, which involves the hyperconjugative interaction between the nitrogen lone pair and the antibonding orbital of the adjacent C-N bond (n(N) → σ*(C-N)). researchgate.netdatapdf.com Natural Bond Orbital (NBO) analysis, a common DFT-based method, has been used to quantify these interactions and their influence on the conformational stability of 1,3-diaza systems. researchgate.netdatapdf.com

While direct DFT studies on the basicity of methanediamine dihydrochloride (B599025) are not extensively documented in the literature, the lithium ion affinity of the parent methanediamine has been computationally investigated as a measure of its Lewis basicity. researchgate.netdatapdf.com These calculations show that the lithium ion affinity is conformationally dependent and is governed by a balance between the n(N) → σ*(C-N) hyperconjugative interactions and steric strain upon lithiation. researchgate.netdatapdf.com For instance, in systems where the anomeric effect is pronounced, the nitrogen atom involved in this interaction exhibits a lower lithium ion affinity. researchgate.netdatapdf.com

In the case of methanediamine dihydrochloride, where the nitrogen lone pairs are protonated, the conventional anomeric effect is significantly altered. The protonation drastically reduces the electron-donating ability of the nitrogen atoms, thereby diminishing the n(N) → σ*(C-N) hyperconjugation. Instead, electrostatic interactions and the "reverse anomeric effect" become more influential in dictating the molecule's electronic landscape. researchgate.netcdnsciencepub.com

Conformational Analysis and Geometric Preferences

The conformational preferences of the N-C-N moiety in methanediamine have been a subject of considerable theoretical interest, as they are governed by a delicate balance of steric and stereoelectronic effects. researchgate.netpnas.orgnih.gov The free methanediamine molecule has been used as a model system to understand the conformational behavior of the gem-diamine functional group. researchgate.net

Gauche vs. Trans Conformational Stability

The relative stability of the gauche and trans conformers of methanediamine has been a point of discussion in computational studies. The generalized anomeric effect would suggest a preference for a gauche conformation. researchgate.net However, some higher-level ab initio calculations have indicated that the trans configuration across both C-N bonds is, in fact, the most stable. pnas.org This highlights the complexity of the forces at play and the sensitivity of the conformational preference to the level of theory used in the calculations.

For the protonated form, specifically the monoprotonated species NH₂-CH₂-NH₃⁺, computational studies have also been performed to determine conformational stabilities. researchgate.netcdnsciencepub.com In the diprotonated this compound, CH₂(NH₃⁺)₂, the strong electrostatic repulsion between the two positively charged ammonium (B1175870) groups would be a dominant factor, likely favoring a trans or anti-periplanar arrangement of the N-C-N-H bonds to maximize the distance between the charges.

Influence of Anomeric Effects on Conformational Preferences

The anomeric effect, traditionally understood as the donation of electron density from a lone pair on a heteroatom to an adjacent antibonding σ* orbital, plays a significant role in the conformational preferences of the neutral methanediamine. researchgate.netdatapdf.comresearchgate.netpnas.orgd-nb.info This n(N) → σ*(C-N) hyperconjugation is believed to stabilize gauche conformations. researchgate.net However, some studies using block-localized wavefunction (BLW) methods have suggested that for methanediamine, hyperconjugative interactions might play a negative role in conformational preferences, with steric effects being the primary driver of the generalized anomeric effect. researchgate.net

In protonated methanediamine, the situation is more complex. With the protonation of the nitrogen atoms in this compound, the lone pairs are no longer available for the conventional anomeric effect. Instead, a phenomenon known as the "reverse anomeric effect" can come into play. This effect, driven by electrostatic interactions, can favor the axial orientation of protonated substituents in cyclic systems. For acyclic systems like this compound, it implies that the electrostatic repulsion between the positively charged groups and the influence of the counter-ions (chloride) would be major determinants of the conformational geometry. researchgate.netcdnsciencepub.com

Ab Initio Calculations for Energy and Structural Data

High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), have been instrumental in providing accurate energy and structural data for methanediamine and its derivatives. researchgate.netdatapdf.comresearchgate.netpnas.orgd-nb.info These methods offer a more rigorous treatment of electron correlation compared to standard DFT, which is crucial for accurately determining the subtle energy differences between conformers and for a reliable description of non-covalent interactions.

For instance, relative energies of methanediamine conformers have been evaluated at the MP2/6-311+G**//B3LYP/6-31+G* level, providing a robust assessment of their relative stabilities. researchgate.netdatapdf.com Ab initio studies have also been used to investigate the geometries of various conformers, revealing key structural parameters like bond lengths and angles. pnas.org For example, the N-C-N bond angle in the minimum energy conformer of methanediamine is calculated to be 119.0°, significantly larger than the ideal tetrahedral angle, indicating substantial steric and electrostatic repulsion between the amino groups. pnas.org

A study on protonated acetals employed 6-31G** level geometry optimizations to analyze various conformers of systems including NH₂-CH₂-NH₃⁺. researchgate.netcdnsciencepub.com The study decomposed the anomeric stabilization energies into steric, electrostatic, and electronic contributions, providing a quantitative understanding of the forces at play in these protonated systems. researchgate.netcdnsciencepub.com

Computational MethodSystemCalculated PropertyValueReference
MP2/6-311+G//B3LYP/6-31+G* MethanediamineRelative energies of conformers researchgate.netdatapdf.com
Ab initioMethanediamineN-C-N bond angle119.0° pnas.org
6-31GNH₂-CH₂-NH₃⁺Anomeric stabilization energy decompositionSteric, electrostatic, and electronic contributions determined researchgate.netcdnsciencepub.com

Probing Anomeric Effects on Lithium Ion Affinity

The influence of anomeric effects on the Lewis basicity of the nitrogen atoms in 1,3-diaza systems has been probed computationally by examining their lithium ion affinity. researchgate.netdatapdf.com Studies on methanediamine and related compounds have shown that the strength of the interaction with a lithium ion is directly influenced by the stereoelectronic environment of the nitrogen atom.

NBO analysis within a DFT framework has revealed that the lithium ion affinities are governed by an interplay between n(N) → σ(C-N) hyperconjugative interactions and the steric strain induced upon lithiation. researchgate.netdatapdf.com A key finding is that a nitrogen atom actively participating in an anomeric interaction exhibits a lower affinity for a lithium ion. researchgate.netdatapdf.com This is because the delocalization of the nitrogen lone pair into the σ(C-N) orbital reduces its availability for coordination with the Lewis acid (Li⁺).

For this compound, while direct calculations of lithium ion affinity are not available, the principles derived from the study of the free diamine suggest that the protonation of the nitrogen atoms would drastically reduce their Lewis basicity, making them very poor ligands for a lithium ion. The positive charge on the nitrogen atoms would lead to strong electrostatic repulsion with the incoming lithium ion.

Theoretical Scrutiny of the NCN Moiety

Methanediamine is the simplest molecule containing the N-C-N moiety, a structural motif of fundamental importance in organic and biological chemistry, notably as a precursor to nucleobases. pnas.orgtandfonline.comresearchgate.net Consequently, it has been the subject of significant theoretical scrutiny to understand the intrinsic properties of this functional group. pnas.orgtandfonline.com

Computational studies have explored not only the ground state structure and conformational preferences of methanediamine but also its reactivity and the stability of related radical species. pnas.org For example, it has been calculated that the substitution of two hydrogen atoms in methane (B114726) with amino groups stabilizes the diaminomethyl radical (ĊH(NH₂)₂) by 43 kJ mol⁻¹. pnas.org The thermal decomposition of methanediamine to methanimine (B1209239) and ammonia (B1221849) is calculated to be endoergic by 46 ± 3 kJ mol⁻¹, indicating its gas-phase stability under certain conditions. olemiss.edu

In the context of this compound, the theoretical focus shifts to the properties of the protonated N-C-N linkage. The presence of the two adjacent positive charges introduces strong electrostatic repulsions, which significantly influences the geometry and electronic structure of the moiety. Computational studies on protonated aminals have provided insights into how protonation modulates the structural anomeric effect, with measurable changes in bond lengths and angles within the N-C-N segment. psu.edu These theoretical investigations are crucial for a comprehensive understanding of the behavior of this compound in various chemical environments.

Biochemical and Biomedical Research Applications of Methanediamine Dihydrochloride Derivatives

Antimicrobial Research and Drug Development Potential

The search for new antimicrobial agents is a critical area of research, and derivatives of methanediamine (B1196670) have shown promise in this field.

Research has demonstrated that certain derivatives of methanediamine exhibit antimicrobial properties. For instance, poly(methylene biguanides) synthesized from methanediamine dihydrochloride (B599025) have shown effectiveness against a variety of pathogens. Studies have reported that some of these derivatives show good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus faecalis, and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. researchgate.net Specifically, certain N-substituted derivatives of (E)-alpha and gamma-azastillbenols have demonstrated notable antibacterial efficacy. researchgate.net Another class of derivatives, indolototarols, which are synthesized from the natural phenolic diterpenoid totarol, have also been investigated for their antimicrobial activity. Three indolototarol derivatives, in particular, displayed enhanced antimicrobial activity against B. subtilis when compared to the parent compound. nih.gov

Table 1: Antimicrobial Activity of Selected Methanediamine Derivatives

Derivative Class Target Bacteria Key Findings Reference
Poly(methylene biguanides) Various pathogens Effective against a range of pathogens.
N-substituted (E)-alpha and gamma-azastillbenols Staphylococcus aureus, Streptococcus faecalis, Bacillus subtilis, Escherichia coli Showed good antibacterial activity. researchgate.net
Indolototarol derivatives B. subtilis Three derivatives showed increased activity compared to totarol. nih.gov

The synthesis of new compounds from methanediamine dihydrochloride is an active area of research for developing novel antimicrobial treatments. For example, its use in the production of poly(methylene biguanides) highlights its potential in creating new chemical entities with clinical applications. The antimicrobial activity of these derivatives is often attributed to the presence of free amino groups. uctm.edu Furthermore, the development of pyrimido[4,5-d]pyrimidine (B13093195) derivatives from substituted phenyl methanediamine has led to compounds with in vitro antimicrobial activity. researchgate.net

The chemical structure of methanediamine derivatives can be modified to enhance their antibacterial effects. For example, the synthesis of various S-substituted derivatives of 4-thiouracil (B160184) has produced new compounds with antimicrobial properties. researchgate.net Similarly, the creation of indolototarol derivatives with different substituents has shown that specific chemical modifications can lead to improved antimicrobial activity. nih.gov For instance, indoles with electron-withdrawing substituents exhibited the best activity against B. subtilis. nih.gov

Role in Biological Research as a Buffer Component

In the realm of biological research, this compound serves as a component in buffer solutions. ontosight.ai Buffers are crucial for maintaining a stable pH in biochemical assays and cell culture media, which is essential for the proper functioning of proteins and other biological molecules. nih.govunc.edu The amine groups in this compound contribute to its buffering capacity, especially in applications requiring a high concentration of these groups. ontosight.ai

Cross-Linking Agent for Proteins and Nucleic Acids

This compound is utilized as a cross-linking agent in biological research, facilitating the formation of stable covalent bonds between molecules. ontosight.ai Cross-linking is a technique used to study the interactions and spatial arrangements of proteins and nucleic acids. korambiotech.comnih.gov These agents can help in determining near-neighbor relationships and the three-dimensional structures of macromolecular complexes. korambiotech.com Specifically, "zero-length" cross-linkers, a category that includes condensing agents like carbodiimides, directly join residues, providing precise information about molecular contacts. nih.gov This has been applied to study the interactions between proteins and RNA in ribosomes and between RNA polymerase and DNA. nih.gov

Synthesis of Bioconjugates

The synthesis of bioconjugates, which involves linking biological molecules to other molecules for various applications, is another area where this compound finds use. ontosight.ai An important application is in the creation of antibody-drug conjugates (ADCs) and nucleic acid-based therapeutics. ontosight.ai For instance, it can be used in the synthesis of linkers that connect a drug to a ligand, such as an antibody. These linkers are designed to be stable in circulation but to release the cytotoxic drug once inside the target cell. thermofisher.com Methanediamine has also been used in the synthesis of artificial nucleotides, which have various biological applications. uni-goettingen.de

Enzyme Activity Manipulation and Metal Ion Interaction Studies

Derivatives of this compound are valuable tools in biochemical research, particularly in the study of enzyme activity and metal ion interactions. The primary amino groups of methanediamine serve as a reactive handle for synthesizing more complex molecules that can interact with biological systems.

The ability of methanediamine derivatives to act as ligands allows for the formation of coordination complexes with various metal ions. cymitquimica.com These interactions are crucial for studying the role of metal ions in biological processes. For instance, three-dimensional coordination frameworks have been successfully assembled using methanediamine derivatives with zinc and cadmium metal ions. smolecule.com The study of such metal-ligand complexes provides insight into the coordination chemistry that is fundamental to many enzymatic mechanisms. Ion spectroscopy studies of complexes involving metal ions and methane (B114726) are relevant for understanding methane activation, where the interaction begins with the formation of a complex between the metal ion and the methane molecule. nih.gov The degree of interaction can be monitored by observing perturbations in the C-H stretch vibrations of the methane molecule. nih.gov

Furthermore, the interaction of metal ions with organic ligands can alter the fluorescence properties of the ligand, a phenomenon that is of great interest for developing sensitive and selective metal ion probes. nih.gov For example, the binding of Zn2+ ions to certain organic ligands can lead to a significant red shift in the fluorescence emission maximum, which can be used for quantitative analysis of the metal ion. nih.gov The reactivity of the amino groups in methanediamine makes it a versatile building block for creating such sophisticated sensor molecules. smolecule.com

The table below summarizes key findings related to metal ion interactions with ligands derived from primary amines, a category to which methanediamine derivatives belong.

Ligand TypeMetal Ion(s)Key Findings
Tetrakis(pyridin-4-yl)methanediamineZn(II), Cd(II)Formation of 3D coordination polymers; Zn-based complexes show strong blue emission (~397 nm), while Cd-based complexes emit at ~361 nm. smolecule.com
Tris((6-phenyl-2-pyridyl)methyl)amine derivativeZn(II), Cu(II)Zn2+ binding causes a significant red shift (~80 nm) and enhancement (>100-fold) in fluorescence, indicating potential as a fluorescent sensor. nih.gov
General metal-methane complexesVarious metal ionsThe interaction between a metal ion and methane can be monitored via perturbations in C-H stretch vibrations, indicating the type of coordination (η2 or η3). nih.gov

Development of Schiff Base Metal Complexes with Biological Activity

A significant application of this compound in biomedical research is its use as a precursor for the synthesis of Schiff bases. Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. scispace.comresearchgate.net The resulting compounds, which contain an azomethine group (-C=N-), are synthetically flexible and can form stable complexes with a wide array of metal ions. researchgate.netscirp.org These Schiff base metal complexes are a subject of intense research due to their broad spectrum of biological activities. scirp.orgbohrium.com

The coordination of the Schiff base ligand to a metal ion often enhances its biological efficacy. researchgate.netresearchgate.net This enhancement is attributed to factors such as the chelation effect, which can increase the lipophilicity of the molecule, facilitating its transport across biological membranes. The metal ion itself can also introduce additional functionalities and mechanisms of action.

Research has demonstrated that Schiff base metal complexes exhibit a variety of biological activities, including:

Antimicrobial Activity: Many Schiff base complexes have been screened for their antibacterial and antifungal properties against various pathogenic strains. scirp.orgmdpi.com The activity is often found to be greater than that of the free Schiff base ligand. mdpi.com For example, complexes of Co(II), Ni(II), and Cu(II) have shown significant antimicrobial potential. scispace.com

Anticancer Activity: Certain Schiff base complexes have been investigated as potential anticancer agents, showing promise in inhibiting the proliferation of cancer cells. researchgate.netmdpi.com

Antioxidant Activity: Some complexes have been evaluated for their ability to scavenge free radicals, indicating potential applications in mitigating oxidative stress. pjoes.comredalyc.org

Other Biological Activities: The range of reported activities also includes anti-inflammatory, antiviral, antimalarial, and analgesic properties. scirp.orgredalyc.org

The synthesis of these biologically active complexes typically involves a two-step process. First, the Schiff base ligand is prepared by reacting methanediamine (or a derivative) with a suitable aldehyde or ketone. Then, the Schiff base is reacted with a metal salt (e.g., chlorides or acetates of copper, zinc, nickel, or cobalt) to form the final metal complex. researchgate.netmdpi.com The resulting complexes are characterized using various spectroscopic and analytical techniques to confirm their structure and properties. bohrium.compjoes.com

The table below presents examples of Schiff base metal complexes and their observed biological activities.

Schiff Base OriginMetal Ion(s)Biological Activity
7-aminodeacetoxycephalosporanic acid + benzaldehydeZn, Fe, MnStrong antibacterial activity against Gram-positive and Gram-negative bacteria; significant antioxidant activity. pjoes.com
2,2′-diamino-biphenyl derivatives + salicylaldehyde (B1680747) derivativesCu(II), Fe(II), Zn(II)Significant antimicrobial activity against Micrococcus luteus and Staphylococcus aureus. mdpi.com
Aniline + salicylaldehydeCo(II), Mn(II), Zn(II)Significant activity against various microorganisms. scirp.org
2-methoxybenzaldehyde + 1-phenylsemicarbazideCu(II), Ni(II), Co(II)Antibacterial and antioxidant activity. redalyc.org
Hydrazine hydrate (B1144303) + indole-2-carbaldehyde derivativeCu(II), Co(II), Mn(II), Cd(II)Good antimicrobial potential; Mn(II) complex was remarkably active against Mycobacterium Tuberculosis. xiahepublishing.com

Astrochemical and Astrobiological Significance

Abiotic Formation in Interstellar Ices

The abiotic synthesis of methanediamine (B1196670) has been demonstrated in laboratory settings that simulate the conditions of interstellar ices. pnas.orgastrobiology.comhawaii.edu Researchers have successfully produced methanediamine by exposing low-temperature ice analogs, composed of ammonia (B1221849) (NH₃) and methylamine (B109427) (CH₃NH₂), to energetic electrons. researchgate.netnih.govolemiss.edu These electrons serve as a proxy for the secondary electrons generated by galactic cosmic rays that irradiate icy nanoparticles within cold, dense molecular clouds. astrobiology.comhawaii.edu

This experimental evidence strongly suggests that interstellar ices, when subjected to ionizing radiation like galactic cosmic rays and ultraviolet light, can host unique chemical reactions that produce and preserve highly unstable species such as methanediamine. pnas.orgpnas.org The presence of its precursors, ammonia and methane (B114726), in interstellar ices further supports the plausibility of its formation in these environments. pnas.orgresearchgate.net Methane can be nearly as abundant as ammonia in these ices. pnas.orgresearchgate.net The process was confirmed through the use of isotopically labeled reactants, which unambiguously identified the molecular formula as CH₆N₂. pnas.orgresearchgate.net

Simulated Interstellar Formation of Methanediamine

Reactants in Ice AnalogEnergy Source (Simulated)Key Product IdentifiedSignificance
Ammonia (NH₃) and Methylamine (CH₃NH₂)Energetic Electrons (Proxy for Galactic Cosmic Rays)Methanediamine (CH₂(NH₂)₂)Demonstrates a viable abiotic synthesis pathway in cold molecular clouds. pnas.orghawaii.edu

The formation of methanediamine under these simulated interstellar conditions is driven by radical chemistry. pnas.orgnih.govolemiss.edu The exposure of the ammonia and methylamine ices to energetic electrons initiates the formation of aminomethyl (ĊH₂NH₂) and amino (NH₂) radicals. researchgate.netpnas.org The subsequent radical-radical recombination of these two species leads to the synthesis of methanediamine. pnas.org

Experiments have shown this pathway to be selective; while the formation of methanediamine was clearly identified upon sublimation of the irradiated ice, its isomer, methylhydrazine (CH₃NHNH₂), was not detected. pnas.orgresearchgate.netnih.gov This highlights a specific carbon-nitrogen bond coupling reaction mechanism. pnas.org The energy required for this endoergic reaction is imparted by the impinging electrons, simulating the energy transfer from galactic cosmic rays in space. pnas.orgpnas.org

A central aspect of methanediamine's astrobiological importance is its role as a potential precursor to nucleobases, the fundamental components of RNA and DNA. pnas.orgastrobiology.comnih.gov Methanediamine is the simplest molecule to possess the N-C-N (amine-carbon-amine) moiety. wikipedia.orgresearchgate.netolemiss.edu This structural feature is critical because the N-C-N backbone is present in all nucleobases, such as cytosine, thymine, and uracil, which are based on a pyrimidine (B1678525) ring. pnas.org

The bifunctional nature of methanediamine, with its two amine groups, allows it to participate in ring-closure reactions that can lead to the formation of aromatic heterocycles. pnas.org This suggests that methanediamine, formed in interstellar ices and later sublimating into the gas phase, could be a vital intermediate in the abiotic synthesis of the heterocyclic systems that form the core of nucleobases. pnas.orgresearchgate.netnih.govolemiss.edu

Role in the Origin of Complex Organic Molecules

The discovery of a viable formation pathway for methanediamine in interstellar environments contributes to our understanding of the origin of complex organic molecules (COMs) in space. pnas.orghawaii.edupnas.org Most nitrogen-bearing molecules detected in the interstellar medium contain a nitrile group (a carbon triple-bonded to a nitrogen), while molecules with amine (NH₂) and imine (C=N) groups are less common. astrobiology.comhawaii.edu

The abiotic synthesis of methanediamine, which contains two amine groups, demonstrates a non-nitrile pathway to incorporating nitrogen into organic molecules in deep space. astrobiology.comhawaii.edu This is significant because amines and imines are the functional groups found in the nucleobases of RNA and DNA. hawaii.edu Therefore, the formation of methanediamine provides a crucial link in the chemical evolution from simple interstellar species to the complex biomolecules necessary for the origin of life. pnas.orgpnas.org Its ability to act as an intermediate in the synthesis of heterocyclic and aromatic systems underscores its importance in the broader context of prebiotic chemistry. pnas.orgnih.gov

Astrochemical Significance of Methanediamine

FeatureDescriptionImplication for Astrobiology
N-C-N MoietySimplest molecule containing this structural backbone. researchgate.netnih.govDirect precursor for the synthesis of nucleobases (e.g., pyrimidines). pnas.org
Formation in IcesSynthesized from ammonia and methylamine via radical chemistry in simulated interstellar ices. pnas.orgolemiss.eduProvides a plausible pathway for the origin of key prebiotic molecules in cold molecular clouds. hawaii.edu
Amine-Rich StructureContains two amine (-NH₂) groups, unlike the more common nitrile-containing interstellar molecules. astrobiology.comhawaii.eduHelps explain the origin of amine and imine functionalities essential for life's building blocks (RNA/DNA). hawaii.edu

Potential for Detection by Radio Telescopes

Following its formation in interstellar ices, methanediamine can be released into the gas phase through sublimation, particularly in warmer star-forming regions like Sagittarius B2. pnas.org Once in the gas phase, it becomes a candidate for detection by radio telescopes. pnas.orgpnas.org These telescopes work by capturing and analyzing the electromagnetic radiation emitted or absorbed by molecules at specific, discrete frequencies. nrao.edu

Each molecule has a unique rotational spectrum, a "fingerprint" that allows for its unambiguous identification across the vast distances of space. nrao.edu For methanediamine to be detected, its rotational spectroscopy in the millimeter and sub-millimeter wavelength regions would first need to be thoroughly characterized in a laboratory. pnas.org This data would then provide astronomers with the specific frequencies to search for using powerful radio telescopes. pnas.org The detection of methanediamine in a region like the "Large Molecule Heimat" in Sagittarius B2, where many complex organic molecules have been found, would provide definitive evidence of its existence in the interstellar medium and lend strong support to theories about its role in the origin of life. pnas.orgmpg.de

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Amine Analysis

Gas chromatography-mass spectrometry is a powerful technique for separating and identifying volatile compounds. However, the analysis of highly polar amines like methanediamine (B1196670) can be problematic due to their high water solubility and volatility, which can lead to poor peak resolution and low detector response. usra.edu The analysis of amines by GC-MS has historically been challenging due to their polarity and the fact that many exist as hydrochloride salts. chromatographyonline.com

To overcome these challenges, several strategies are employed. One common approach involves the conversion of polar amines into less polar derivatives, which are more amenable to GC analysis. usra.edu However, derivatization can sometimes lead to the loss of more volatile amines through side reactions. usra.edu An alternative is the use of base-deactivated GC columns specifically designed for the direct separation of underivatized amines. usra.edu For aqueous samples, making the solution basic is a general technique to facilitate the extraction or headspace sampling of volatile amines. chromforum.org

A typical GC-MS method for volatile amines involves a specific temperature program to ensure proper separation. For instance, a starting oven temperature might be 40°C, held for a few minutes, then ramped up to higher temperatures to elute all compounds of interest. nih.gov

ParameterTypical Value/ConditionSource
Column Type Base-deactivated (e.g., Restek Rtx-Volatile Amine) nih.gov
Carrier Gas Helium nih.gov
Initial Oven Temp. 40°C nih.gov
Final Oven Temp. 250°C - 260°C nih.govnih.gov
Injector Temp. 250°C nih.gov
Detector Temp. 300°C nih.gov

Pre-concentration Techniques for Low Amounts of Contaminants

When dealing with trace levels of contaminants, pre-concentration techniques are essential to increase the analyte concentration to a detectable level. Several methods are particularly effective for volatile amines in aqueous matrices.

Headspace Solid-Phase Microextraction (HS-SPME): This technique involves exposing a coated fiber to the headspace above a sample. Volatile analytes partition onto the fiber, which is then introduced into the GC injector for thermal desorption and analysis. drawellanalytical.com HS-SPME is particularly useful for volatile and semi-volatile compounds and has been successfully automated for the analysis of volatile amines in seawater, significantly improving sample throughput. nih.govdrawellanalytical.com The addition of salt to the sample can further promote the transfer of volatile organic compounds into the headspace. nih.gov

Purge and Trap: This method involves bubbling an inert gas through a liquid sample, which strips the volatile organic compounds (VOCs) from the matrix. The gas stream is then passed through a trap containing an adsorbent material, which captures the VOCs. The trap is subsequently heated to desorb the analytes into the GC system. drawellanalytical.com

Solid-Phase Extraction (SPE): In SPE, a sample is passed through a cartridge containing a solid adsorbent. The analytes of interest are retained on the adsorbent while the matrix passes through. The analytes are then eluted with a small volume of solvent. rsc.org This technique can be an alternative to liquid-liquid extraction for sample pretreatment. rsc.org

Cold Injection Systems (CIS) for Analyte Trapping

Conventional hot split and splitless injection techniques can cause thermal degradation of labile compounds and discrimination against less volatile components. chromatographyonline.comchromatographyonline.com Cold injection systems, also known as cooled injection systems or programmed temperature vaporization (PTV) inlets, offer a solution to these problems. chromatographyonline.com

In a cold injection, the sample is introduced into a cooled inlet, typically below the solvent's boiling point. chromatographyonline.comchromatographyonline.com This allows for the introduction of larger sample volumes. chromatographyonline.com After injection, the inlet is rapidly heated to transfer the analytes to the column, a process that minimizes thermal stress on the compounds. chromatographyonline.comchromatographyonline.com This technique is particularly advantageous for the analysis of thermally sensitive compounds. drawellanalytical.com Another form, cold on-column (COC) injection, involves depositing the sample directly onto the GC column, which is especially useful for analyzing thermally labile and highly volatile substances. drawellanalytical.comrsc.org Research has shown that COC injection minimizes the thermal degradation of analytes compared to conventional splitless injection. rsc.org

Injection TechniqueKey AdvantageApplicationSource
Hot Split/Splitless Most common, convenientGeneral purpose GC chromatographyonline.com
Cold On-Column (COC) Minimizes thermal degradationThermally labile, very volatile compounds drawellanalytical.comrsc.org
Programmed Temp. Vaporization (PTV) Allows large volume injection, reduces discriminationTrace analysis, thermally sensitive compounds chromatographyonline.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another key analytical technique for the determination of amines. ostec-instruments.com It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis or are thermally unstable. researchgate.net For amines, which can be highly polar, Reverse Phase HPLC (RP-HPLC) is a common approach. researchgate.net

To enhance detection and separation, derivatization is often employed in HPLC analysis of amines. researchgate.net A chromophoric derivatizing agent can be used to make the amine derivatives more detectable by UV-Vis or fluorescence detectors. researchgate.net For example, 9-fluorenylmethylchloroformate (FMOC) is a reagent that reacts with amines to form highly chromophoric products, enabling their sensitive detection. researchgate.net

A typical RP-HPLC method would utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.net The pH of the mobile phase can be adjusted to ensure optimal separation of the amine compounds. researchgate.net

ParameterTypical Value/ConditionSource
Technique Reverse Phase HPLC (RP-HPLC) researchgate.net
Column C18 researchgate.net
Mobile Phase Acetonitrile and aqueous buffer (e.g., potassium dihydrogen orthophosphate) researchgate.net
Detection UV or Fluorescence (often after derivatization) researchgate.net
Derivatizing Agent 9-fluorenylmethylchloroformate (FMOC) researchgate.net

Environmental and Agricultural Research Considerations

Pesticide Development Incorporating Methanediamine (B1196670) Derivatives

The quest for effective and environmentally benign pesticides is a continuous effort in agricultural science. Derivatives of methanediamine and structurally related diamides have emerged as promising candidates in the development of new agrochemicals. bohrium.com

Research has shown that methanediamine derivatives can be incorporated into pesticide formulations, leveraging their efficacy against various microbial pests. The development of such compounds is a key aspect of ensuring agricultural productivity and safety.

In a broader context, meta-diamide (m-diamide) insecticides, which share a core structural feature with methanediamine derivatives, have been a focus of significant research. mdpi.comresearchgate.net These compounds, such as Broflanilide and Cyproflanilide, act on the γ-aminobutyric acid (GABA) receptor in insects, demonstrating high efficiency and low toxicity to non-target organisms. nih.govmdpi.com The success of these insecticides has spurred further investigation into novel m-diamide compounds.

Recent studies have explored the synthesis of new m-diamide derivatives with enhanced insecticidal properties. For instance, the introduction of sulfide (B99878) derivatives into the m-diamide structure has yielded compounds with high lethality against pests like Plutella xylostella (diamondback moth) and Aphis craccivora (cowpea aphid). mdpi.com Some of these novel compounds have shown greater efficacy than the parent compound, Broflanilide. mdpi.com

Similarly, the development of botanical herbicides has seen the synthesis of various amine derivatives. Studies on p-menthane-7-amine derivatives have revealed excellent post-emergence herbicidal activities, with some compounds showing higher efficacy than conventional herbicides like glyphosate. nih.govrsc.org The modification of amine structures, such as in the creation of Schiff base derivatives, has also led to potent herbicidal agents. nih.gov

Insecticidal Activity of Novel m-Diamide Derivatives

Compound IDTarget PestConcentrationLethality/ActivityKey Structural Feature
C-2, C-3, C-4, D-2Plutella xylostella0.625 mg·L⁻¹60.00–100.00%Sulfoxide (B87167) or Sulfone group
B-1, C-2, D-2Aphis craccivora500 mg·L⁻¹100.00%R₁ = CH₃ and R₂ = Br
C-3Aphis craccivora500 mg·L⁻¹100.00%Sulfoxide group
N₁₅Mythimna separata3.82 mg·L⁻¹ (LC₅₀)High PotencyPhthalimide group
N₁₅Plutella xylostella3.42 mg·L⁻¹ (LC₅₀)High PotencyPhthalimide group

This table summarizes the notable insecticidal activities of recently synthesized m-diamide derivatives against various agricultural pests. nih.govmdpi.com

SAR and QSAR in Environmental Research

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) are powerful computational tools in environmental science and toxicology. uninsubria.itscispace.com They establish a connection between the chemical structure of a molecule and its biological activity or environmental fate, allowing for the prediction of properties without extensive experimental testing. nih.govoup.com This approach is crucial for assessing the hazards of new and existing chemicals, reducing costs, time, and animal testing. ut.ee

The fundamental principle of SAR and QSAR is that similar molecules exhibit similar activities. bohrium.com QSAR models translate this into a mathematical relationship, often in the form of an equation: Activity = f(physicochemical properties and/or structural descriptors) + error. tandfonline.com These models are used to predict a wide range of endpoints, including toxicity, bioconcentration, soil sorption, and biodegradability. nih.gov

In environmental research, these models are applied to:

Fill data gaps: For the vast number of chemicals released into the environment, toxicity data is often scarce. QSAR can provide initial estimates of potential hazards. ut.ee

Prioritize chemicals for testing: By predicting which chemicals are likely to be most hazardous, resources can be focused on the highest-priority substances.

Guide the design of safer chemicals: By understanding which structural features contribute to toxicity, new chemicals can be designed to be less harmful to the environment. uninsubria.it

The development of structure-biodegradability relationships (SBRs) is a key application of QSAR in environmental fate assessment. nih.govoup.com Biodegradation is a primary mechanism for the removal of many organic chemicals from the environment. nih.govoup.com QSAR models for biodegradation can be based on group contributions, where the presence of certain chemical substructures is known to increase or decrease biodegradability, or on more complex chemometric and artificial intelligence approaches. nih.gov For instance, global QSAR models for aerobic biodegradation have shown that a chemical's speciation state (neutral, anionic, cationic) and metabolic pathway influence its degradation rate. rsc.org

While specific QSAR studies focused solely on methanediamine dihydrochloride (B599025) are not widely documented in the reviewed literature, the principles are broadly applicable. The presence of amine groups, as in methanediamine, is a key structural feature that would be considered in any QSAR model for predicting its environmental behavior and toxicity. Studies on related amine and diamine compounds contribute to the broader knowledge base that makes such predictions possible. For example, QSAR models have been developed for pyrimidine-4,6-diamine derivatives to predict their activity as enzyme inhibitors. researchgate.net

Environmental Fate and Mobility in Water Systems

The environmental fate and mobility of a chemical dictate its potential for exposure and impact on ecosystems. For methanediamine dihydrochloride, its high water solubility is a key property governing its behavior in aquatic systems. gate.energy

Mobility: Highly water-soluble compounds like this compound are generally expected to be mobile in the environment. usgs.gov This means they can readily move with water through soil and into groundwater or be transported within surface water systems. The interaction with soil components is a critical factor; while some organic molecules can adhere to clay and organic matter, forming soil aggregates that hold water, highly soluble compounds may be less retained. unl.eduacs.org The mobility of ionizable organic compounds is complex, influenced by the pH of the water and the surface charge of soil particles. acs.org

Degradation: The persistence of a chemical is determined by its susceptibility to degradation processes. For this compound, several pathways are relevant.

Hydrolysis: The compound is known to undergo hydrolysis. google.com For biodegradable polymers containing ester groups, hydrolysis is often the initial step in degradation, making the material more accessible to microbial action. msu.edumdpi.com While this compound is not a polymer, the principle that hydrolysis can initiate breakdown is relevant. The rate of hydrolysis can be influenced by pH. regulations.gov

Biodegradation: This is a crucial process for the removal of many organic chemicals from the environment. oup.com For some compounds, biodegradation is the primary degradation pathway in water-sediment systems. nih.gov However, the biodegradability of a substance is highly dependent on its chemical structure and the presence of acclimated microbial populations. oup.comrsc.org Some safety data suggests that this compound is not expected to persist and is degradable in wastewater treatment plants.

It is important to note that the environmental fate of derivatives can differ significantly from the parent compound. For example, while methanediamine itself is unstable, its derivatives can be designed for specific applications and may have different persistence and mobility characteristics. smolecule.com

Environmental Properties of this compound

PropertyObservation/PredictionImplication
Water SolubilityHigh / SolubleLikely to be mobile in water systems and may spread.
PersistencePersistence is unlikely based on available information.Suggests the compound may be removed from the environment through natural processes.
DegradationSusceptible to hydrolysis. Considered degradable in wastewater treatment plants.Hydrolysis and biodegradation are likely fate processes.
Mobility in SoilHigh water solubility suggests high mobility.Potential to move through the soil profile into groundwater.

This table summarizes the key environmental fate and mobility characteristics of this compound based on available data. gate.energyusgs.govgoogle.com

Q & A

Q. What are the recommended synthetic pathways for producing methanediamine dihydrochloride in laboratory settings?

this compound can be synthesized via controlled condensation reactions under acidic conditions, typically involving ammonia derivatives and formaldehyde precursors. Key steps include pH stabilization to prevent unwanted polymerization and purification via recrystallization in ethanol or methanol . Recent advances highlight its synthesis under simulated interstellar conditions (e.g., low-temperature ice matrices irradiated with UV or cosmic rays), which may inform prebiotic chemistry studies .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of NH₂ and CH₂ groups (δ ~3.5 ppm for CH₂ and δ ~5.5 ppm for NH₂ in D₂O) .
  • Mass Spectrometry (MS) : Validate molecular weight (118.99 g/mol) and detect impurities using high-resolution electrospray ionization (HR-ESI-MS) .
  • X-ray Diffraction (XRD) : Resolve crystalline structure, particularly for dihydrochloride salt forms .

Q. What experimental precautions are critical for handling this compound?

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of amine groups.
  • Employ pH-controlled buffers (e.g., phosphate or acetate) to avoid decomposition in aqueous solutions .
  • Follow OSHA-compliant safety protocols for amine hydrochlorides, including fume hood use and PPE (gloves, lab coats) .

Q. How is this compound utilized in astrochemistry research?

It serves as a precursor for nucleobase synthesis under deep-space conditions (e.g., icy matrices exposed to cosmic radiation), simulating prebiotic pathways to RNA/DNA building blocks. Experimental setups require cryogenic reactors and UV irradiation systems .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in enzyme inhibition studies?

The compound’s dual NH₂ groups act as nucleophiles, disrupting catalytic sites in enzymes like lysine-specific demethylases (LSD1). Researchers use isothermal titration calorimetry (ITC) to quantify binding affinities and molecular dynamics (MD) simulations to map interaction pathways .

Q. How can contradictory data on this compound’s stability in soil matrices be resolved?

Discrepancies arise from variable soil pH and microbial activity. Standardized protocols include:

  • GC-FID Analysis : Quantify degradation products (e.g., methylamine) under controlled pH (4–9) and temperature (25–37°C) .
  • Microbial Profiling : Use 16S rRNA sequencing to identify biodegrading species in soil samples .

Q. What strategies optimize this compound’s synthetic yield in one-step reactions?

  • Retrosynthetic AI Tools : Leverage databases like Reaxys and Pistachio to predict optimal reactant ratios (e.g., 2:1 HCl:methanediamine) and reaction times .
  • In Situ Monitoring : Employ Raman spectroscopy to track intermediate formation and adjust reagent flow rates dynamically .

Q. How does this compound’s degradation behavior inform pharmaceutical formulation?

Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis pathways. Mitigation strategies include lyophilization for long-term storage and encapsulation in pH-sensitive polymers .

Methodological Resources

  • Data Reporting Standards : Follow MIACARM guidelines for metadata on experimental conditions (e.g., humidity, light exposure) to ensure reproducibility .
  • Computational Modeling : Use PubChem’s InChI key (KSKTVNNRMXUMIY-UHFFFAOYSA-N) for docking studies and reaction feasibility assessments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methanediamine dihydrochloride
Reactant of Route 2
Methanediamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.